2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Overview
Description
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is a brominated phenol derivative. This compound is known for its significant bromine content, which imparts unique chemical properties. It is primarily used in various industrial applications, including as a flame retardant and in the synthesis of other complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where phenol and bromine are reacted under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to alter the phenolic structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of de-brominated phenols or altered phenolic structures.
Scientific Research Applications
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Widely used as a flame retardant in various materials, including plastics and textiles
Mechanism of Action
The mechanism of action of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol involves its interaction with biological molecules. The bromine atoms in the compound can form strong bonds with various biological targets, disrupting normal cellular functions. This disruption can lead to antimicrobial effects or other biological activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar flame retardant properties.
2,4,6-Tribromoanisole: A derivative of 2,4,6-Tribromophenol, known for its musty odor.
2,4,6-Tribromo-1,3,5-trihydroxybenzene: A compound with similar bromination patterns but different functional groups
Uniqueness
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties, making it particularly effective as a flame retardant and in other industrial applications .
Properties
IUPAC Name |
2,3,6-tribromo-5-(2,4,5-tribromophenoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-6(15)8(2-5(4)14)20-9-3-7(16)10(17)12(19)11(9)18/h1-3,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXJJKKPYEAJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C(=C2Br)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30846094 | |
Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918404-67-8 | |
Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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